Benzyl caffeate

Übersicht

Beschreibung

Benzyl caffeate is an ester formed from benzyl alcohol and caffeic acid. It is a phenolic compound commonly found in propolis, a resinous substance produced by honeybees. This compound is known for its antioxidant properties and has been studied for its potential health benefits and applications in various fields.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzyl caffeate can be synthesized through the esterification of benzyl alcohol with caffeic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, this compound can be produced using similar esterification methods but on a larger scale. The process involves the continuous removal of water and the use of efficient catalysts to ensure high yields. The reaction mixture is then purified through distillation or recrystallization to obtain pure this compound.

Analyse Chemischer Reaktionen

Types of Reactions

Benzyl caffeate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form quinones and other oxidation products.

Reduction: Reduction of this compound can lead to the formation of dihydrocaffeic acid derivatives.

Substitution: this compound can undergo nucleophilic substitution reactions, particularly at the benzyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles such as halides or amines can be used in substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized phenolic compounds.

Reduction: Dihydrocaffeic acid derivatives.

Substitution: Benzyl-substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a model compound in studies of esterification and phenolic compound reactions.

Biology: Investigated for its antioxidant properties and potential protective effects against oxidative stress.

Medicine: Studied for its potential anti-inflammatory, anticancer, and antimicrobial properties.

Industry: Used in the formulation of cosmetics and health supplements due to its antioxidant properties.

Wirkmechanismus

Benzyl caffeate exerts its effects primarily through its antioxidant activity. It scavenges free radicals and reactive oxygen species, thereby protecting cells from oxidative damage. The compound also modulates various signaling pathways involved in inflammation and cell proliferation, contributing to its anti-inflammatory and anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Caffeic acid phenethyl ester: Another ester of caffeic acid with similar antioxidant and anti-inflammatory properties.

Caffeic acid: The parent compound of benzyl caffeate, known for its antioxidant and anti-inflammatory effects.

Ferulic acid: A phenolic compound with similar antioxidant properties.

Uniqueness

This compound is unique due to its specific ester linkage, which may confer distinct biological activities compared to other caffeic acid derivatives. Its presence in propolis also highlights its natural origin and potential health benefits associated with bee products.

Biologische Aktivität

Benzyl caffeate is a phenolic compound derived from caffeic acid, primarily found in propolis and various medicinal plants. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, antibacterial, and anti-tumor properties. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.

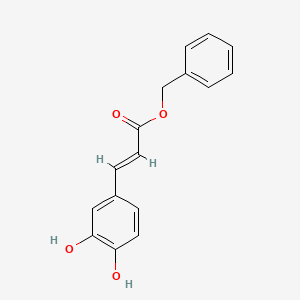

Chemical Structure and Properties

This compound is an ester formed from the reaction of benzyl alcohol and caffeic acid. Its chemical formula is with a molecular weight of 194.19 g/mol. The structure can be represented as follows:

Biological Activities

1. Antioxidant Activity

This compound exhibits significant antioxidant properties, which are essential for combating oxidative stress in biological systems. A study indicated that the antioxidant activity of this compound correlates with its concentration in propolis extracts, demonstrating a direct relationship between its presence and the overall antioxidant capacity of the extract .

2. Anti-inflammatory Effects

Research has shown that this compound can inhibit inflammatory pathways. In vitro studies demonstrated that it significantly reduced pro-inflammatory cytokine production in human cells, suggesting potential therapeutic applications for inflammatory diseases .

3. Antibacterial Properties

This compound has been identified as an effective antibacterial agent against methicillin-resistant Staphylococcus aureus (MRSA). Its presence in propolis contributes to the antimicrobial effects observed in various studies, highlighting its potential as a natural alternative for treating resistant bacterial infections .

4. Anti-tumor Activity

Recent investigations into the anti-tumor effects of this compound revealed its ability to induce apoptosis in cancer cells. Specifically, it was found to inhibit angiogenesis in human umbilical vein endothelial cells (HUVECs), which is critical for tumor growth and metastasis. The compound demonstrated antiproliferative effects and induced cell death through apoptosis mechanisms .

Case Studies

-

Case Study 1: Antioxidative Properties

A study evaluating various propolis extracts showed that higher concentrations of this compound corresponded with increased antioxidative activity, reinforcing its role as a key bioactive component . -

Case Study 2: Antiangiogenic Effects

In an experimental model using chick embryo chorioallantoic membrane (CAM), this compound was shown to significantly inhibit angiogenesis, further supporting its potential use in cancer therapy .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

benzyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14O4/c17-14-8-6-12(10-15(14)18)7-9-16(19)20-11-13-4-2-1-3-5-13/h1-10,17-18H,11H2/b9-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVKQTNONPWVEL-VQHVLOKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C=CC2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)/C=C/C2=CC(=C(C=C2)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107843-77-6 | |

| Record name | Benzyl caffeate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0107843776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BENZYL CAFFEATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BD29SJL432 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.